molecular formula C11H8ClNO3 B3032008 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid CAS No. 927800-99-5

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B3032008
CAS No.: 927800-99-5
M. Wt: 237.64 g/mol
InChI Key: HCJYGXRYMKFEDS-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid (CAS 927800-99-5) is a quinoline derivative of significant interest in medicinal chemistry and chemical synthesis. This high-purity compound serves as a versatile building block for the synthesis of more complex quinoline-based molecules . In scientific research, this compound has demonstrated a range of promising biological activities. Studies indicate it possesses notable antimicrobial properties, primarily acting through the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Furthermore, its anticancer potential has been explored, with research suggesting it can induce apoptosis in cancer cells through the inhibition of histone deacetylases (HDACs) . Specific research findings have shown inhibitory effects against cancer cell lines such as HeLa and MCF7 . The compound is characterized by its molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol . It is offered for research applications only. This product is strictly for in vitro research and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

8-chloro-6-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-5-2-6-9(8(12)3-5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJYGXRYMKFEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589185
Record name 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927800-99-5
Record name 8-Chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid typically involves the alkylation of substituted 8-hydroxyquinoline derivatives. One common method includes the use of 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane to afford a mono-halogenated intermediate . This intermediate can then be further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with DNA replication and protein synthesis in microbial cells, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Analogues

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic Acid
  • CAS No.: 405923-50-4
  • Molecular Formula: C₁₁H₈ClNO₃ (same as target compound)
  • Key Difference : Chlorine and methyl groups are at positions 7 and 8, respectively, instead of 8 and 5.
  • Impact : Altered electronic distribution and steric effects may influence receptor binding in antimicrobial applications .
4-Chloro-8-methoxyquinoline-3-carboxylic Acid
  • CAS No.: 179024-73-8
  • Molecular Formula: C₁₁H₈ClNO₃
  • Key Difference : Methoxy group at C-8 instead of hydroxyl.

Halogen-Substituted Analogues

8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid
  • CAS No.: 63010-70-8
  • Molecular Formula: C₁₀H₆FNO₃
  • Key Difference : Fluorine replaces chlorine at C-6.
  • Impact : Higher electronegativity of fluorine may improve metabolic stability but reduce halogen-bonding interactions in biological systems. Molar mass decreases to 207.16 g/mol .
Ethyl 6-Bromo-4-chloroquinoline-3-carboxylate
  • CAS No.: 206257-39-8
  • Molecular Formula: C₁₂H₁₀BrClNO₂
  • Key Difference : Bromine at C-6 and ethyl ester at C-3.
  • Impact : Bromine’s larger atomic radius may enhance steric hindrance, affecting solubility and reactivity .

Functional Group Variations

This compound Ethyl Ester
  • CAS No.: 338795-13-4
  • Molecular Formula: C₁₃H₁₂ClNO₃
  • Key Difference : Carboxylic acid group esterified to ethyl.
  • Impact : Improved lipophilicity for better absorption in drug formulations .
7-(4-(8-Methoxyquinoline-7-carbonyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Key Feature : Incorporates a piperazine ring and cyclopropyl group.
  • Impact : Enhanced antibacterial activity against Gram-negative pathogens due to increased structural complexity .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
This compound 927800-99-5 C₁₁H₈ClNO₃ 237.64 Cl (C-8), OH (C-4), CH₃ (C-6), COOH (C-3) Antimicrobial precursor
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid 405923-50-4 C₁₁H₈ClNO₃ 237.64 Cl (C-7), CH₃ (C-8), OH (C-4), COOH (C-3) Positional isomer with altered bioactivity
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid 63010-70-8 C₁₀H₆FNO₃ 207.16 F (C-8), OH (C-4), COOH (C-3) Enhanced metabolic stability
Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylate 338795-13-4 C₁₃H₁₂ClNO₃ 265.70 Cl (C-8), OH (C-4), CH₃ (C-6), COOEt (C-3) Intermediate for drug synthesis

Biological Activity

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid (C₁₁H₈ClNO₃) is a quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₈ClNO₃
  • Molecular Weight : 233.64 g/mol
  • Structure : The compound features a chloro group, a hydroxyl group, and a carboxylic acid functional group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It primarily acts by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV , which are crucial for DNA replication in bacteria. This inhibition disrupts bacterial cell division and growth.

Bacterial Strain Inhibition Zone (mm) Mechanism of Action
Staphylococcus aureus22DNA gyrase inhibition
Escherichia coli20Topoisomerase IV inhibition

Anticancer Effects

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through the inhibition of histone deacetylases (HDACs) . This modulation of gene expression is critical for regulating cell growth and survival.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa15HDAC inhibition
MCF712Induction of apoptosis
  • Inhibition of DNA Gyrase and Topoisomerase IV : These enzymes are essential for maintaining DNA topology during replication. By inhibiting these enzymes, the compound disrupts bacterial cell division.
  • Histone Deacetylase Inhibition : By targeting HDACs, this compound alters gene expression patterns that promote cancer cell survival and proliferation.

Case Studies and Research Findings

  • A study on the compound's antimicrobial efficacy revealed that it inhibited the growth of various Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 1×1051\times 10^{-5} to 1×1061\times 10^{-6} mg/mL against strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • In anticancer research, derivatives of this quinoline have shown selective inhibitory effects on HDAC class I enzymes, leading to significant growth inhibition in leukemia cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific molecular targets involved in the regulation of the cell cycle .

Summary of Biological Activities

Activity Mechanism Target Pathways
AntimicrobialInhibition of DNA gyrase and topoisomerase IVBacterial DNA replication
AnticancerHDAC inhibition leading to apoptosisCell cycle regulation, apoptosis
AntiviralPotential activity against viral replicationViral life cycle

Q & A

Q. Table 1. Comparison of Synthetic Routes for Quinoline-3-carboxylic Acid Derivatives

MethodPrecursorConditionsYield (%)Key Reference
Nitro Reduction8-Nitroquinoline derivativeH₂/Pd-C, EtOH, 70°C, 4h65–75
Ester HydrolysisEthyl ester analog10% NaOH, MeOH, reflux, 6h80–90
PPA Cyclization8-Amino intermediatePPA, 90°C, 3h60–70

Q. Table 2. Substituent Effects on Solubility and Bioactivity

Substituent (Position)LogP*Aqueous Solubility (mg/mL)Antimicrobial IC₅₀ (µM)
-Cl (C8), -CH₃ (C6)2.75 0.15 (pH 7.4)12.3 (E. coli)
-OCH₃ (C6)1.98 0.45 (pH 7.4)25.8 (E. coli)

*Calculated using PubChem data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid
Reactant of Route 2
8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.